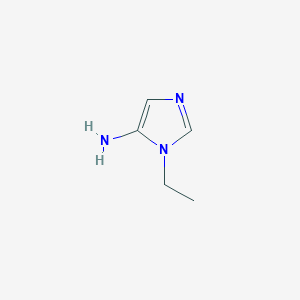

1-ethyl-1H-imidazol-5-amine

描述

Structure

3D Structure

属性

IUPAC Name |

3-ethylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-8-4-7-3-5(8)6/h3-4H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGOABOETDHPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethyl 1h Imidazol 5 Amine and Its Functionalized Congeners

Classical and Foundational Synthetic Pathways

Traditional methods for imidazole (B134444) synthesis have laid the groundwork for the development of more sophisticated techniques. These foundational pathways, while sometimes limited by harsh conditions or moderate yields, remain relevant for their versatility and historical significance in heterocyclic chemistry.

Adaptations of the Debus-Radziszewski Cyclization

The Debus-Radziszewski reaction is a classic multi-component reaction for imidazole synthesis, traditionally involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orghandwiki.org A key adaptation of this method for the synthesis of N-substituted imidazoles involves the replacement of ammonia with a primary amine. wikipedia.orghandwiki.org

To synthesize a 1-ethyl-substituted imidazole, ethylamine (B1201723) would be used as the primary amine. The general reaction involves two conceptual stages: the formation of a diimine from the reaction of the dicarbonyl compound with the amines, followed by condensation with an aldehyde to form the imidazole ring. wikipedia.org While this method is robust, challenges can include side reactions and the need for purification.

Table 1: Illustrative Reactants for Debus-Radziszewski Synthesis of a 1-Ethylimidazole Derivative

| Component | Example Compound | Role in Reaction |

| 1,2-Dicarbonyl | Glyoxal | Forms the C4-C5 bond of the imidazole ring |

| Aldehyde | Formaldehyde | Provides the C2 carbon of the imidazole ring |

| Primary Amine | Ethylamine | Source of the N1-ethyl group |

| Nitrogen Source | Ammonia | Provides the N3 atom |

Note: Specific reaction conditions and yields for the direct synthesis of 1-ethyl-1H-imidazol-5-amine via this method are not extensively detailed in readily available literature, highlighting a potential area for further research.

Cyclization Approaches via Amido-Nitriles

The cyclization of amido-nitriles presents another established route to aminoimidazoles. This strategy typically involves the construction of an N-substituted-2-amino-2-cyanoacetamide or a related intermediate, which then undergoes an intramolecular cyclization to form the 5-aminoimidazole ring system. The specific conditions for the cyclization, such as the choice of base or acid catalyst and solvent, are crucial for achieving high yields and purity. This methodology offers a modular approach, as the substituents on the amido-nitrile precursor can be varied to produce a range of functionalized imidazole congeners. While specific examples for the direct synthesis of this compound are not prevalent, the synthesis of closely related analogs like ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate from ethyl 2-amino-2-cyanoacetate demonstrates the feasibility of this approach. chemicalbook.com

Modern and Efficient Synthetic Strategies

Contemporary synthetic organic chemistry emphasizes the development of efficient, atom-economical, and often one-pot procedures. These modern strategies offer significant advantages over classical methods in terms of yield, purity, and operational simplicity.

One-Pot Cycloaddition Reactions utilizing Ethyl Isocyanoacetate and Imidoyl Chlorides

A powerful modern approach for the synthesis of substituted imidazoles involves the cycloaddition of ethyl isocyanoacetate with imidoyl chlorides. This method allows for the construction of highly functionalized imidazole rings in a controlled manner. The reaction proceeds through the formation of an intermediate from the base-mediated reaction of ethyl isocyanoacetate, which then undergoes a [4+1] cycloaddition with the imidoyl chloride. Subsequent aromatization leads to the stable imidazole core. This strategy has been successfully employed for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates. nih.gov By selecting an appropriate N-ethyl-substituted imidoyl chloride, this methodology could be adapted for the synthesis of this compound derivatives.

Table 2: Key Reagents in the Cycloaddition Synthesis of Imidazole Derivatives

| Reagent | Function |

| Ethyl Isocyanoacetate | Provides the C4, C5, and the attached carboxylate group |

| Imidoyl Chloride | Provides the N1, C2, and N3 atoms, along with their substituents |

| Base (e.g., DBU) | Deprotonates the α-carbon of ethyl isocyanoacetate to initiate the reaction |

Multicomponent Reaction Protocols, including the Groebke-Blackburn-Bienaymé Reaction

Multicomponent reactions (MCRs) are highly valued for their ability to generate molecular complexity in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of fused 3-aminoimidazoles. nih.govresearchgate.net The classical GBB reaction involves the condensation of an aldehyde, an isocyanide, and an amidine. To generate a this compound scaffold, a variation of this reaction would be necessary, potentially utilizing an acyclic amidine and an ethyl-substituted component. The GBB reaction and its variants are prized for their efficiency and the diversity of structures that can be accessed by simply changing the starting components.

Table 3: Components of the Groebke-Blackburn-Bienaymé Reaction

| Component | General Structure/Example | Contribution to Product |

| Aldehyde | R-CHO | Provides the C2 carbon and its substituent |

| Isocyanide | R'-NC | Provides the C5 carbon and the exocyclic amino group substituent |

| Amidine | R''-C(=NH)NH2 | Forms the core imidazole ring fused to another ring system |

Note: The direct application of the GBB reaction for the synthesis of non-fused this compound would require careful selection of non-cyclic amidine precursors.

Base-Catalyzed Intramolecular Hydroamidation Approaches of Propargylic Ureas

A more recent and innovative strategy for the synthesis of imidazole derivatives involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. This method provides a route to imidazol-2-ones, which are structurally related to aminoimidazoles. nih.gov The reaction proceeds via an intramolecular cyclization of the urea (B33335) onto the alkyne moiety. While this method directly yields imidazolones, further chemical transformations would be necessary to convert the 2-oxo functionality to a 5-amino group to arrive at the target compound, this compound. The mild reaction conditions and high regioselectivity of this approach make it an attractive area for further methodological development.

Table 4: General Scheme for Base-Catalyzed Intramolecular Hydroamidation

| Starting Material | Product | Key Transformation |

| N-Ethyl-N'-propargylurea | 1-Ethyl-1,3-dihydro-2H-imidazol-2-one | Intramolecular hydroamidation |

Denitrogenative Transformations of 5-Amino-1,2,3-Triazole Precursors

A novel and efficient pathway to functionalized 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole precursors. mdpi.comnih.gov This methodology circumvents the need for expensive and precious metal catalysts often required in other triazole ring-opening strategies. mdpi.com The general approach begins with the synthesis of 5-amino-1,2,3-triazole derivatives, which are readily available through dipolar azide-nitrile cycloaddition reactions. mdpi.comresearchgate.net

The core transformation is initiated by an acid-mediated intramolecular cyclization of a suitably substituted 5-amino-1,2,3-triazole. This is followed by the opening of the triazole ring, which proceeds with the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. This denitrogenation step generates a highly reactive carbene intermediate in situ. mdpi.comresearchgate.net The final step involves the trapping of this carbene, for instance, through insertion into the O-H bond of various alcohols, to yield the desired 2-substituted 1H-imidazole derivatives. mdpi.com

To synthesize a precursor for this compound, one could envision starting with a 1,2,3-triazole bearing an ethyl group at the N1 position and a protected amino group or a precursor to it. The subsequent denitrogenative rearrangement would lead to the formation of the imidazole ring. While the literature primarily focuses on C4-aryl and N1-(2,2-diethoxyethyl) substituted triazoles mdpi.com, the fundamental mechanism is adaptable. The key is the strategic placement of substituents on the starting triazole to direct the cyclization and rearrangement toward the desired imidazole product.

The process can be summarized in the following conceptual steps:

Precursor Synthesis: A 5-amino-1,2,3-triazole with an N-ethyl group is synthesized.

Acid-Mediation: Treatment with acid induces intramolecular cyclization.

Denitrogenation: The triazole ring opens, releasing N₂ gas and forming a carbene intermediate.

Rearrangement & Cyclization: The intermediate rearranges and cyclizes to form the stable imidazole ring.

Table 1: Overview of Denitrogenative Transformation for Imidazole Synthesis

| Step | Description | Key Intermediates/Reagents | Purpose |

| 1 | 1,3-Dipolar Cycloaddition | Azide, Nitrile, Base (e.g., KOtBu) | Formation of 5-amino-1,2,3-triazole precursor. researchgate.net |

| 2 | Acid-Mediated Cyclization | 5-Amino-1,2,3-triazole, Acid | Intramolecular reaction to initiate ring transformation. mdpi.com |

| 3 | Ring Opening & N₂ Extrusion | --- | Generation of a reactive carbene intermediate. mdpi.com |

| 4 | Carbene Trapping/Insertion | Alcohol or other nucleophile | Formation of the final substituted 1H-imidazole product. mdpi.com |

Strategic N-Alkylation and Regioselective Functionalization of Imidazole Rings

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of N-alkylation and other functionalization steps. The unsymmetrical nature of a 5-aminoimidazole ring presents a challenge, as alkylation can potentially occur at either of the two ring nitrogen atoms (N1 or N3).

The regiochemical outcome of N-alkylation is influenced by several factors, including the electronic and steric properties of the substituents already on the imidazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., neutral or basic medium). otago.ac.nz

Electronic Effects: Electron-withdrawing groups on the imidazole ring deactivate the adjacent nitrogen, favoring alkylation at the more remote nitrogen atom. otago.ac.nz

Steric Effects: Bulky substituents on the ring can hinder the approach of the alkylating agent, directing it to the less sterically encumbered nitrogen. otago.ac.nz Similarly, larger alkylating agents will preferentially react at the less hindered nitrogen.

Tautomerism: In neutral conditions, the position of the N-H proton (tautomeric equilibrium) can significantly influence which nitrogen is alkylated. otago.ac.nz

Protecting Groups: A powerful strategy for ensuring regioselectivity is the use of protecting groups. For instance, the [2-(trimethylsilyl)ethoxy]methyl (SEM) group can be used to protect one nitrogen. Subsequent alkylation occurs at the unprotected nitrogen, followed by deprotection to yield the desired N-alkylated imidazole. nih.gov This "SEM-switch" strategy allows for the synthesis of specific regioisomers that are difficult to obtain directly. nih.gov

For the synthesis of this compound, a synthetic sequence could involve first constructing the 5-aminoimidazole ring and then selectively introducing the ethyl group at the N1 position. This could be achieved by leveraging the electronic influence of the amino group or by employing a protecting group strategy to block the N3 position before introducing the ethyl group with an agent like ethyl iodide or diethyl sulfate.

Table 2: Factors Influencing Regioselectivity of Imidazole N-Alkylation

| Factor | Influence on Regioselectivity | Example Application |

| Substituent Electronics | Electron-withdrawing groups direct alkylation to the distal nitrogen. otago.ac.nz | A nitro group at C5 would favor N1 alkylation. |

| Steric Hindrance | Bulky groups at C4/C5 favor alkylation at the less hindered nitrogen. otago.ac.nz | A bulky C5 substituent directs the incoming alkyl group to N1. |

| Alkylating Agent | Larger electrophiles (e.g., benzyl (B1604629) bromide vs. methyl iodide) enhance steric effects. otago.ac.nz | Using a bulky ethylating agent could increase selectivity. |

| Protecting Groups (e.g., SEM) | Blocks one nitrogen atom, forcing alkylation at the other. nih.gov | Protect N1 with SEM, functionalize C5, alkylate N3, then deprotect N1. |

| Reaction Medium | Affects whether the neutral imidazole or the imidazolate anion is the reacting species. otago.ac.nz | Basic conditions generate the anion, where electronic effects often dominate. |

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. taylorfrancis.com Applying these principles to the synthesis of this compound can lead to more sustainable, efficient, and safer manufacturing processes.

Key green chemistry strategies applicable to imidazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water or ethanol (B145695) is a primary goal. nih.gov Water, in particular, is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature.

Energy Efficiency: Alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption and often improving product yields. researchgate.netresearchgate.net Microwave-assisted synthesis has been successfully applied to produce various imidazole derivatives. researchgate.net

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product is crucial. Multi-component reactions (MCRs) are exemplary in this regard, as they combine three or more starting materials in a single step to form a complex product, often with high atom economy. taylorfrancis.com The synthesis of tri-substituted imidazoles has been achieved using MCRs under environmentally benign conditions.

Catalysis: Using catalysts in small amounts is preferable to stoichiometric reagents. While some imidazole syntheses rely on metal catalysts, developing metal-free pathways, such as the denitrogenative transformations discussed earlier, represents a significant green advancement. mdpi.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Imidazoles

| Feature | Traditional Approach | Green Chemistry Approach |

| Solvents | Often uses volatile, hazardous organic solvents (e.g., DMF, Chloroform). | Employs water, ethanol, or solvent-free conditions. taylorfrancis.com |

| Energy Source | Conventional heating (oil baths, heating mantles) for extended periods. | Microwave irradiation or ultrasound for rapid heating and shorter reaction times. researchgate.net |

| Reaction Type | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions (MCRs). taylorfrancis.com |

| Atom Economy | Often lower due to the use of stoichiometric reagents and protecting groups. | Higher, especially in MCRs where most atoms are incorporated into the product. |

| Catalysts | May use stoichiometric amounts of reagents or precious metal catalysts. | Utilizes catalytic amounts of reagents or explores catalyst-free pathways. mdpi.com |

| Waste Generation | Higher due to multiple steps, solvent use, and purification. | Minimized by reducing steps, solvent volume, and improving reaction efficiency. |

Mechanistic Investigations and Reactivity Profiles of 1 Ethyl 1h Imidazol 5 Amine

Fundamental Reaction Types and Transformation Pathways

The chemical transformations of 1-ethyl-1H-imidazol-5-amine are diverse, encompassing a range of fundamental reaction types that highlight the reactivity of both the imidazole (B134444) ring and its substituents.

The oxidation of imidazole derivatives to their corresponding N-oxides is a well-established transformation that opens up new avenues for functionalization. researchgate.netsemanticscholar.org In the case of this compound, oxidation would be expected to occur at the N3 position, the more electron-rich and sterically accessible nitrogen atom. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting this compound N-oxide is a valuable intermediate for further synthetic manipulations. For instance, imidazole N-oxides can undergo [3 + 2] cycloaddition reactions, providing a route to more complex heterocyclic systems. nih.gov

The reduction of imidazole derivatives can lead to a variety of saturated or partially saturated heterocyclic systems. While the aromatic imidazole ring is generally resistant to reduction, under certain conditions, catalytic hydrogenation can be employed. More commonly, reduction reactions target functional groups appended to the imidazole core. For instance, if the amine group at the C5 position were to be transformed into an imine, this group could be readily reduced to the corresponding secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. semanticscholar.org This two-step process of imine formation followed by reduction provides a versatile method for elaborating the C5-amine substituent.

The amine group at the C5 position of this compound is a key site for nucleophilic substitution reactions. This amine can act as a nucleophile, attacking a variety of electrophilic species. For example, it can react with acyl chlorides or anhydrides to form the corresponding amides. Furthermore, the C5 position of imidazole N-oxides is known to be susceptible to nucleophilic substitution of a hydrogen atom (SNH), providing a pathway for the introduction of various substituents at this position. semanticscholar.orgnih.gov

The imidazole ring of this compound can participate in cycloaddition and heterocyclization reactions, leading to the formation of fused heterocyclic systems. For example, the reaction of imidazole derivatives with dienophiles in Diels-Alder reactions has been reported, although the aromatic nature of the imidazole ring can make these reactions challenging. A more common approach involves the use of functionalized imidazoles in intramolecular cyclization reactions to construct bicyclic systems. mdpi.com The presence of the C5-amine group provides a handle for the introduction of side chains that can subsequently undergo cyclization onto the imidazole ring.

Influence of Substituents and Electronic Effects on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are significantly influenced by the electronic properties of the substituents on the imidazole ring. The ethyl group at the N1 position is an electron-donating group, which increases the electron density of the imidazole ring, making it more susceptible to electrophilic attack. Conversely, the amine group at the C5 position is also a strong electron-donating group, further activating the ring towards electrophiles.

The nature of substituents on reactants can also dictate reaction outcomes. For example, in nucleophilic substitution reactions at the C5-amine position, the electrophilicity of the attacking reagent will play a crucial role in the reaction rate. The table below illustrates the expected qualitative effects of different substituent types on the reactivity of the imidazole core.

| Substituent Type at C2 or C4 | Electronic Effect | Predicted Effect on Electrophilic Aromatic Substitution | Predicted Effect on Nucleophilic Aromatic Substitution |

| Electron-Donating (e.g., -OCH3, -CH3) | Increases electron density | Activates the ring, increases reaction rate | Deactivates the ring, decreases reaction rate |

| Electron-Withdrawing (e.g., -NO2, -CN) | Decreases electron density | Deactivates the ring, decreases reaction rate | Activates the ring, increases reaction rate |

These electronic effects also govern the regioselectivity of reactions. For instance, in electrophilic substitution reactions, the incoming electrophile is likely to attack the positions of highest electron density, which in the case of this compound would be influenced by the directing effects of both the N1-ethyl and C5-amine groups.

Solvent Effects on Reaction Outcomes and Mechanistic Pathways

The choice of solvent can have a profound impact on the outcome and mechanism of reactions involving this compound. researchgate.net Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. For instance, in nucleophilic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate cations while leaving the nucleophile relatively free, thus increasing its reactivity.

In contrast, protic solvents like water or alcohols can participate in hydrogen bonding with the amine group of this compound, which can affect its nucleophilicity. The table below summarizes the general effects of different solvent types on common reaction classes relevant to the chemistry of this compound.

| Solvent Type | Properties | Effect on Nucleophilic Substitution (SN2-type) | Effect on Electrophilic Aromatic Substitution |

| Polar Protic (e.g., Water, Ethanol) | Can form hydrogen bonds; solvates both cations and anions. | Can decrease the rate by solvating the nucleophile. | Can stabilize charged intermediates, potentially increasing the rate. |

| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Have large dipole moments; solvate cations well but not anions. | Generally increases the rate by leaving the nucleophile more reactive. | Can influence the rate depending on the specific mechanism. |

| Nonpolar (e.g., Hexane, Toluene) | Low dielectric constants; do not solvate charged species well. | Generally slow down reactions involving charged species. | Can be suitable for reactions where charged intermediates are not prominent. |

The mechanistic pathway of a reaction can also be altered by the solvent. For example, a reaction that proceeds through a concerted mechanism in a nonpolar solvent might switch to a stepwise mechanism involving charged intermediates in a polar solvent that can stabilize those intermediates.

Elucidation of Reaction Pathways and Characterization of Labile Intermediates

The elucidation of reaction pathways for 5-aminoimidazoles often involves trapping and characterizing transient intermediates. Due to their inherent instability, direct observation of these intermediates can be challenging. Spectroscopic methods, such as mass spectrometry, are crucial in identifying and characterizing these short-lived species.

Key Reaction Pathways:

Electrophilic Substitution: The imidazole ring, particularly when activated by the amino group, is susceptible to electrophilic attack. The position of substitution will be directed by the electronic effects of both the ethyl group at the N1 position and the amino group at the C5 position.

Reactions involving the Amino Group: The 5-amino group can readily participate in nucleophilic reactions, such as acylation, alkylation, and condensation reactions with carbonyl compounds to form Schiff bases.

Ring Formation Reactions: 5-Aminoimidazoles are valuable precursors in the synthesis of fused heterocyclic systems, such as purines and other imidazo-fused heterocycles. These reactions often proceed through the formation of labile acyclic intermediates that subsequently cyclize.

Characterization of Labile Intermediates:

In the study of reactions involving imidazole derivatives, labile intermediates are often proposed based on mechanistic considerations and computational studies. For instance, in the synthesis of fused imidazoles, imine intermediates formed from the condensation of an aminoimidazole with an aldehyde are common. These imine intermediates are often not isolated but react further in situ.

One example of a reaction pathway involving a related aminoimidazole is the multicomponent synthesis of 5-aminoimidazo[1,2-a]imidazoles. In this process, a 2-aminoimidazole reacts with an aldehyde and an isocyanide. A key labile intermediate in this reaction is the corresponding imine, which is formed and then undergoes further reaction to yield the final product. nih.gov While this example involves a 2-aminoimidazole, a similar reactivity pattern could be anticipated for the 5-amino group of this compound.

Another relevant reaction is the Radziszewski reaction, a common method for synthesizing imidazoles. Theoretical analyses of this reaction suggest the formation of diimine intermediates from the reaction of a dicarbonyl compound with ammonia (B1221849). mdpi.com While this pertains to the formation of the imidazole ring itself, it highlights the types of transient species that are characteristic of imidazole chemistry.

Data on Related 5-Aminoimidazole Derivatives:

Research on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates has shown that these compounds can be synthesized and serve as building blocks for more complex molecules with biological activity. nih.gov The synthetic routes to these compounds involve multi-step processes where intermediates are formed and consumed in subsequent steps.

| Compound Type | Reaction Type | Key Intermediate | Reference |

|---|---|---|---|

| 2-Aminoimidazole | Multicomponent reaction with aldehyde and isocyanide | Imine | nih.gov |

| General Imidazole Synthesis | Radziszewski reaction | Diimine | mdpi.com |

| Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates | Synthesis of building blocks | Various functionalized intermediates | nih.gov |

Advanced Spectroscopic and Crystallographic Studies for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Aromatic Proton Environments and Methyl Group Orientations

Specific high-resolution ¹H and ¹³C NMR data for 1-ethyl-1H-imidazol-5-amine are not available in the reviewed scientific literature.

Variable-Temperature NMR for Investigating Dynamic Effects, e.g., Tautomerism

No variable-temperature NMR studies for this compound have been publicly reported.

Comparative Analysis of Experimental and DFT-Calculated NMR Spectra

A comparative analysis is not possible as no experimental or DFT-calculated NMR spectra for this compound are available.

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

Single-Crystal X-ray Diffraction for Precise Structure Refinement and Bond Parameters

There is no published single-crystal X-ray diffraction data for this compound.

Analysis of Intermolecular Hydrogen Bonding Networks

Without crystallographic data, an analysis of the intermolecular hydrogen bonding networks for this compound cannot be performed.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, offering precise mass measurements that facilitate the determination of elemental compositions. In the analysis of this compound, HRMS would be employed to verify the molecular ion and to study its fragmentation patterns, providing unequivocal support for the proposed structure.

The initial step in the HRMS analysis is the accurate determination of the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺). The high resolution of the instrument allows for mass measurements with a high degree of accuracy, typically to within a few parts per million (ppm). This precision enables the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound (C₅H₉N₃), the exact mass of the protonated molecule can be calculated and compared with the experimentally determined value, providing strong evidence for the compound's elemental composition.

Following the verification of the molecular ion, tandem mass spectrometry (MS/MS) experiments are conducted to investigate the fragmentation pathways. The fragmentation of the imidazole (B134444) ring is a key area of study. Imidazole derivatives are known to exhibit characteristic fragmentation patterns, and the mass spectra of substituted imidazoles often show pronounced molecular ions. researchgate.net Skeletal rearrangement fragments are generally rare in the mass spectra of imidazoles, which simplifies the interpretation of the fragmentation data. researchgate.net

The fragmentation of this compound would likely involve the loss of the ethyl group and subsequent cleavages of the imidazole ring. The study of these fragmentation patterns, supported by accurate mass measurements of the fragment ions, allows for the confident assignment of the structure.

Table 1: Illustrative HRMS Data for this compound ([M+H]⁺)

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₀N₃⁺ |

| Calculated m/z | 112.0875 |

| Hypothetical Found m/z | 112.0873 |

| Mass Error (ppm) | -1.8 |

| Ionization Mode | Electrospray Ionization (ESI) |

This table is for illustrative purposes and shows expected values for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic structure of molecules and is particularly useful for studying conjugated systems. The absorption of UV or visible radiation corresponds to the excitation of outer electrons, and there are three main types of electronic transitions: those involving p, s, and n electrons; charge-transfer electrons; and d and f electrons. shu.ac.uk For organic molecules like this compound, the focus is on transitions of n and π electrons to the π* excited state, as these typically fall within the experimentally convenient 200-700 nm range. shu.ac.uk

The imidazole ring itself is a chromophore, a light-absorbing group, due to its conjugated π-electron system. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. pharmatutor.org The π → π* transitions are generally of higher energy and result in more intense absorption bands, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are of lower energy and typically have lower molar absorptivities. shu.ac.ukpharmatutor.org

The positions and intensities of these absorption bands are sensitive to the substituents on the imidazole ring. The presence of the amino group (-NH₂) and the ethyl group (-CH₂CH₃) on the imidazole ring of this compound will influence the electronic transitions. The amino group, being an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition of the imidazole ring. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom of the amino group.

By studying the UV-Vis spectrum in different solvents of varying polarity, further insights into the nature of the electronic transitions can be gained. For instance, n → π* transitions typically exhibit a hypsochromic shift (blue shift) with increasing solvent polarity, whereas π → π* transitions often show a bathochromic shift (red shift). tanta.edu.eg

Table 2: Typical UV-Vis Absorption Data for Imidazole Derivatives

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π * | 200 - 300 | 1,000 - 10,000 |

| n → π * | 250 - 350 | 10 - 100 |

This table provides general ranges for imidazole derivatives and is for illustrative purposes.

Computational Chemistry and Theoretical Modeling of 1 Ethyl 1h Imidazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been widely applied to imidazole (B134444) derivatives to understand their electronic properties and reactivity. tandfonline.comacs.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that indicates the molecule's chemical stability and reactivity. irjweb.commaterialsciencejournal.org A smaller energy gap suggests higher reactivity.

For 1-ethyl-1H-imidazol-5-amine, the HOMO is likely to be localized over the electron-rich imidazole ring, particularly the amino group, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, would be distributed over the imidazole ring, indicating the sites susceptible to nucleophilic attack. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. materialsciencejournal.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -0.25 |

Note: This data is illustrative and based on typical values for similar imidazole derivatives.

Fukui functions and Molecular Electrostatic Potential (MEP) surfaces are used to identify reactive sites within a molecule. researchgate.netnih.gov The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net It helps to predict sites for nucleophilic, electrophilic, and radical attacks.

The MEP surface provides a visual representation of the charge distribution on the molecule. nih.gov Red regions on the MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the imidazole ring and the amino group, highlighting them as key sites for interaction. researchgate.net

DFT calculations are a reliable method for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgmdpi.com By calculating the magnetic shielding tensors, it is possible to predict the 1H and 13C NMR spectra of a molecule. nih.gov These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds by comparing the calculated spectra with experimental data. ruc.dkijstr.orgresearchgate.net For this compound, DFT could predict the chemical shifts for the ethyl group protons, the imidazole ring protons, and the amine proton, as well as the carbon atoms in the structure. nih.gov

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Atom | Predicted 13C Chemical Shift (ppm) |

|---|---|---|---|

| H (ethyl-CH3) | 1.35 | C (ethyl-CH3) | 15.2 |

| H (ethyl-CH2) | 4.05 | C (ethyl-CH2) | 45.8 |

| H (imidazole C2) | 7.50 | C (imidazole C2) | 135.1 |

| H (imidazole C4) | 6.80 | C (imidazole C4) | 115.6 |

Note: This data is illustrative and based on DFT calculations for analogous imidazole structures.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation of the ethyl group and the inversion of the amino group. These simulations can also model how the molecule interacts with solvents or biological macromolecules, such as proteins, by revealing details about hydrogen bonding and other non-covalent interactions. scielo.brnih.govaip.org

Kinetic Modeling and Prediction of Reaction Pathways and Rate Constants

Computational methods can be used to model the kinetics of chemical reactions involving this compound. By locating the transition state structures and calculating the activation energies, it is possible to predict the most likely reaction pathways and estimate the rate constants. rsc.org For instance, the oxidation of the imidazole ring by radicals like hydroxyl (OH) can be modeled to understand its atmospheric chemistry and degradation pathways. acs.org Such studies involve calculating the Gibbs free activation energies for different potential reactions, such as addition or abstraction reactions on the imidazole ring. rsc.orgresearchgate.net

Application of Solvation Models (e.g., Polarizable Continuum Models) in Reactivity Predictions

The chemical reactivity of a molecule can be significantly influenced by the solvent. Solvation models, such as Polarizable Continuum Models (PCM), are used in computational chemistry to account for the effects of the solvent on the electronic structure and reactivity of a solute. frontiersin.org These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. ku.edu Applying a PCM to DFT calculations for this compound would provide more accurate predictions of its properties and reactivity in different solvent environments. acs.org

Coordination Chemistry and Ligand Design Principles Involving 1 Ethyl 1h Imidazol 5 Amine

Investigation of Coordination Modes with Various Transition Metal Ions

The coordination behavior of 1-ethyl-1H-imidazol-5-amine with transition metals, while not extensively documented for this specific molecule, can be inferred from studies on analogous imidazole-amine structures like histidine. nih.govresearchgate.net The primary coordination mode involves the formation of a chelate ring through the N3 atom of the imidazole (B134444) and the nitrogen of the 5-amino group. This bidentate coordination is a common and stabilizing interaction for ligands containing both imidazole and amine functionalities. libretexts.org

The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the stoichiometry of the metal-ligand interaction. For transition metals that commonly exhibit coordination numbers of four or six, this compound can participate in the formation of various complex geometries. libretexts.org For instance, with a metal ion like Cu(II), square planar or distorted octahedral geometries are plausible. In an octahedral complex, the remaining coordination sites could be occupied by other ligands, such as water molecules or anions like chloride. researchgate.net

The nature of the transition metal ion significantly influences the coordination. Factors such as ionic radius, charge, and d-orbital electron configuration determine the preferred coordination number and geometry. The interaction is a classic Lewis acid-base reaction, where the nitrogen atoms of the ligand act as Lewis bases, donating electron pairs to the transition metal ion, which serves as the Lewis acid. libretexts.org

Below is a table summarizing potential coordination modes and geometries for complexes involving a bidentate N,N'-donor ligand like this compound with various transition metal ions.

| Metal Ion | Typical Coordination Number | Possible Geometries | Notes on Coordination |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral | Prone to Jahn-Teller distortion, often resulting in elongated axial bonds in octahedral complexes. |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | The specific geometry is sensitive to the ligand field strength and steric factors. |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Can form stable complexes in both +2 and +3 oxidation states, influencing geometry. acs.org |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | As a d10 ion, it does not have crystal field stabilization energy and its geometry is primarily determined by steric and electrostatic factors. |

| Pd(II) | 4 | Square Planar | Almost exclusively forms square planar complexes, making it a key metal for cross-coupling catalysis. sjsu.edu |

| Ru(II) | 6 | Octahedral | Forms stable octahedral complexes that are often explored for their catalytic and biological potential. mdpi.com |

Rational Design of Novel Imidazole-Based Ligands for Advanced Catalytic Systems

The rational design of ligands is a fundamental aspect of developing efficient and selective catalysts. The this compound scaffold serves as a versatile platform for creating new ligands for advanced catalytic systems. sjsu.edu The principles of this design involve systematically modifying the core structure to fine-tune its steric and electronic properties, thereby controlling the activity and selectivity of the metal complex. researchgate.net

Key Design Principles:

Steric Tuning: The ethyl group at the N1 position can be replaced with bulkier or functionally different substituents. Increasing the steric hindrance around the metal center can create a specific pocket that favors the binding of certain substrates, enhancing selectivity. sjsu.edu

Electronic Modulation: Introducing electron-donating or electron-withdrawing groups on the imidazole ring or as part of the N1-substituent can alter the electron density on the coordinating nitrogen atoms. This, in turn, modulates the electron density of the metal center, which is crucial for its catalytic activity in processes like oxidative addition and reductive elimination. nih.gov

Multidentate Ligand Synthesis: The amine group at the C5 position can be used as a chemical handle to build more complex polydentate ligands. nih.gov For example, it can be reacted to form Schiff bases or linked to other donor moieties (e.g., phosphines, other heterocycles) to create tridentate or tetradentate ligands. Such ligands bind more strongly to the metal center and offer greater control over the geometry of the catalytic site.

Incorporation into Supramolecular Systems: Imidazole-based units can be incorporated into larger structures like metal-organic frameworks (MOFs) or supramolecular assemblies. rsc.orgsciopen.comfrontiersin.org In such systems, the imidazole ligand helps to anchor metal ions, creating well-defined, catalytically active sites within a porous framework, which can lead to highly efficient and reusable catalysts. frontiersin.org

These design strategies have been successfully applied to develop imidazole-based catalysts for a range of important organic reactions, including Suzuki-Miyaura cross-coupling, which is vital for the formation of carbon-carbon bonds. sjsu.edu The ability to systematically tune the ligand framework allows for the optimization of catalysts for mild reaction conditions and high yields.

Mechanistic Studies of Metal-Ligand Interactions and Complex Stability

Understanding the mechanism of metal-ligand interactions and the stability of the resulting complexes is crucial for predicting their behavior and designing effective systems. The stability of a complex formed between a metal ion and this compound is governed by both thermodynamic and kinetic factors.

The stability of metal-imidazole complexes is often studied using techniques like potentiometric titration, which allows for the determination of formation constants (or stability constants, log K). researchgate.net These constants provide a quantitative measure of the equilibrium between the free ligand and the metal-ligand complex in solution. The stability generally follows the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Further mechanistic insights are provided by thermodynamic studies using methods such as Isothermal Titration Calorimetry (ITC). nih.gov ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction from a single experiment.

Thermodynamic Parameters from ITC:

| Parameter | Symbol | Information Provided |

| Binding Affinity | KB | The strength of the metal-ligand interaction. |

| Enthalpy Change | ΔH | The heat change upon binding, indicating the nature of the bonding forces (e.g., covalent vs. electrostatic). rsc.org |

| Entropy Change | ΔS | The change in disorder upon binding, reflecting contributions from desolvation and conformational changes. rsc.org |

| Gibbs Free Energy Change | ΔG | The overall thermodynamic favorability of the binding process (ΔG = -RTlnKB). |

| Stoichiometry | n | The ratio of ligand to metal in the complex. |

By analyzing these parameters, researchers can elucidate the driving forces behind complex formation. For instance, a large negative enthalpy change suggests strong covalent interactions, while a positive entropy change often points to the release of ordered solvent molecules from the metal and ligand surfaces as a major driving force. nih.govrsc.org These fundamental studies are essential for understanding how the ligand interacts with the metal and for rationally designing more stable and effective metal complexes for various applications.

Applications in Advanced Materials Science and Catalysis

Utilization as a Molecular Building Block in the Synthesis of Functional Materials

1-ethyl-1H-imidazol-5-amine serves as a crucial molecular building block in the creation of novel functional materials. The presence of both a primary amine and a heterocyclic imidazole (B134444) ring within its structure provides multiple reactive sites for chemical modification and incorporation into larger, more complex architectures. This dual functionality is highly advantageous in the design and synthesis of materials with tailored properties.

The amine group can readily participate in a variety of chemical reactions, including amidation, imine formation, and nucleophilic substitution. These reactions allow for the covalent linking of the imidazole moiety to other molecules or polymer backbones, forming the basis for new material synthesis. The imidazole ring itself offers additional coordination sites through its nitrogen atoms, enabling the formation of coordination polymers and metal-organic frameworks (MOFs). While specific research on this compound in this context is limited, the broader class of amino-imidazoles is recognized for its potential in creating porous materials with applications in gas storage and separation. The ethyl group on the imidazole ring can also influence the steric and electronic properties of the resulting materials, providing a means to fine-tune their characteristics.

The versatility of amino-imidazole derivatives as building blocks is highlighted by their role in the synthesis of various heterocyclic compounds and functional materials. For instance, 5-amino-1,2,3-triazoles can be transformed into functionalized 1H-imidazoles, demonstrating the utility of amino-heterocycles in constructing complex molecular architectures mdpi.com. While not directly involving the ethyl-substituted variant, this underscores the fundamental reactivity that makes such compounds valuable in materials synthesis.

Role in Polymer Chemistry for the Synthesis of Functional Polymers with Imidazole Moieties

In the realm of polymer chemistry, the incorporation of imidazole moieties, such as that from this compound, can impart unique functionalities to the resulting polymers. Imidazole-containing polymers are known for their interesting properties, including thermal stability, conductivity, and catalytic activity.

While direct polymerization of this compound or its specific use as a monomer has not been extensively documented in publicly available research, the general principles of creating functional polymers with imidazole side chains are well-established. One common approach is the post-polymerization modification of a pre-existing polymer with reactive side groups. For example, a polymer with electrophilic groups could be functionalized by reacting it with the amine group of this compound.

Another strategy involves the synthesis of a monomer derived from this compound that can then be polymerized. For instance, the amine group could be modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. Subsequent polymerization would yield a polymer with pendant 1-ethyl-1H-imidazol-5-yl groups. The properties of such polymers would be influenced by the nature of the polymer backbone and the density of the imidazole functionalization. Copolymers containing imidazole moieties have been synthesized and shown to possess interesting spectroscopic, electrochemical, and photovoltaic properties, indicating the potential for creating functional materials by incorporating such units mdpi.com.

Catalytic Applications as Ligands in Organometallic Catalysis or as Organocatalysts

The nitrogen atoms in the imidazole ring of this compound make it an excellent candidate for use as a ligand in organometallic catalysis. These nitrogen atoms can coordinate to a wide range of metal centers, forming stable complexes that can act as catalysts for various organic transformations. The electronic properties of the imidazole ring, which can be tuned by substituents like the ethyl group, can influence the activity and selectivity of the resulting metal catalyst.

Imidazole-based ligands are integral to many catalytic systems. For example, N-heterocyclic carbenes (NHCs), which can be derived from imidazole precursors, are a prominent class of ligands in modern catalysis. While the direct use of this compound as a precursor for a catalytically active NHC has not been specifically detailed, its structural motifs are relevant to this field. The amine group could also play a role in the catalytic cycle, either by acting as a secondary coordination site or by participating in proton transfer steps.

Furthermore, the basic nature of the amine group and the imidazole ring suggests potential applications for this compound as an organocatalyst. Organocatalysis, which uses small organic molecules to catalyze reactions, is a rapidly growing field. The amine functionality can act as a Brønsted or Lewis base, while the imidazole ring can participate in hydrogen bonding or other non-covalent interactions to stabilize transition states. For instance, amine-functionalized cellulose (B213188) has been shown to be an effective catalyst for the synthesis of isoxazol-5-one derivatives, highlighting the catalytic potential of amine groups in organic synthesis mdpi.com.

Exploration in Advanced Sensor Technology (excluding biological sensing mechanisms)

The chemical properties of this compound also make it a promising candidate for the development of advanced chemical sensors. The ability of the imidazole ring and the amine group to interact with various analytes through coordination, hydrogen bonding, or acid-base reactions can be exploited for sensing applications.

For example, a sensor could be designed where the coordination of a metal ion to the imidazole nitrogen atoms of this compound results in a detectable change in an optical or electrochemical signal. Similarly, the interaction of an acidic or basic analyte with the amine or imidazole functionalities could lead to a measurable response.

While specific sensor applications for this compound are not yet prevalent in the literature, the broader family of imidazole derivatives has been explored for this purpose. For instance, imidazole-based compounds have been used in the development of fluorescent chemosensors. The general principle involves the modulation of the fluorescence properties of a molecule containing an imidazole unit upon binding to a target analyte. The development of such sensors often relies on the versatile synthetic chemistry of imidazole building blocks to create tailored sensor molecules nih.gov.

Below is a table summarizing the potential applications of this compound in advanced materials science and catalysis based on the functionalities of related compounds.

| Application Area | Relevant Functional Group(s) | Potential Role of this compound | Illustrative Examples from Related Compounds |

| Functional Materials | Amine, Imidazole Ring | Molecular building block for polymers, MOFs, and coordination polymers. | Synthesis of functionalized 1H-imidazoles from 5-amino-1,2,3-triazoles mdpi.com. |

| Polymer Chemistry | Amine, Imidazole Ring | Monomer precursor or functionalizing agent for polymers. | Incorporation of imidazole moieties to create polymers with specific electronic properties mdpi.com. |

| Catalysis | Imidazole Ring (as ligand), Amine (as base) | Ligand for organometallic catalysts, or as an organocatalyst. | Amine-functionalized materials used as catalysts in organic synthesis mdpi.com. |

| Sensor Technology | Amine, Imidazole Ring | Active component in chemical sensors for detecting various analytes. | Imidazole derivatives used in the design of fluorescent chemosensors nih.gov. |

Future Perspectives and Emerging Research Avenues for 1 Ethyl 1h Imidazol 5 Amine

Development of Novel Synthetic Strategies for Chemo- and Regioselective Functionalization

The future development of 1-ethyl-1H-imidazol-5-amine chemistry is intrinsically linked to the ability to selectively functionalize the imidazole (B134444) core. Current synthetic strategies for related 5-aminoimidazoles often involve multi-step sequences or lack precise control over regioselectivity. Emerging research avenues will likely focus on overcoming these limitations through innovative synthetic protocols.

One of the most promising future directions is the application of direct C-H bond functionalization . This powerful technique offers a more atom-economical approach to creating complex molecules by directly converting C-H bonds into new C-C or C-heteroatom bonds. For this compound, this could enable the selective introduction of aryl, alkyl, or other functional groups at the C2 and C4 positions of the imidazole ring. The development of new catalytic systems, potentially based on palladium, nickel, or rhodium, will be crucial for achieving high regioselectivity and functional group tolerance in these transformations. The inherent electronic properties of the ethyl group at N1 and the amino group at C5 will undoubtedly influence the reactivity and selectivity of C-H activation, making this a fertile ground for methodological development.

Another key area of future research will be the development of novel cyclization and multicomponent reactions (MCRs) . MCRs, which combine three or more reactants in a single step, offer a rapid and efficient way to build molecular diversity. nih.gov Future strategies could involve the design of novel MCRs that incorporate the this compound scaffold or its precursors, allowing for the one-pot synthesis of highly functionalized derivatives. nih.gov Additionally, exploring unconventional synthetic routes, such as the denitrogenative transformation of 5-amino-1,2,3-triazoles, could provide new pathways to substituted imidazoles that are not accessible through traditional methods.

The table below outlines potential future synthetic strategies and the expected outcomes for the functionalization of this compound.

| Synthetic Strategy | Target Position(s) | Potential Reagents/Catalysts | Expected Advantages |

| Direct C-H Arylation | C2, C4 | Palladium or Nickel catalysts with aryl halides | High atom economy, late-stage functionalization |

| Multicomponent Reactions | Multiple positions | Aldehydes, isocyanides, etc. | Rapid access to diverse molecular scaffolds |

| Denitrogenative Transformation | Imidazole core synthesis | Substituted 5-amino-1,2,3-triazoles | Access to novel substitution patterns |

| Regioselective Alkylation/Acylation | Amino group (C5) | Alkyl/acyl halides with selective catalysts | Controlled derivatization of the amino functionality |

Advanced Mechanistic Insights into Complex Reaction Pathways and Catalytic Cycles

A deeper understanding of the mechanisms governing the synthesis and functionalization of this compound is essential for the rational design of more efficient and selective chemical transformations. Future research will likely move beyond simple reaction optimization to detailed mechanistic investigations of complex reaction pathways and catalytic cycles.

One area ripe for exploration is the elucidation of the catalytic cycles involved in C-H activation of N-alkylated imidazoles. Understanding the precise roles of the metal catalyst, ligands, and additives in determining the rate and regioselectivity of these reactions is a significant challenge. Advanced techniques such as in-situ spectroscopy, kinetic studies, and the isolation and characterization of reaction intermediates will be invaluable. For instance, investigating the mechanism of nickel-catalyzed C-H arylation and alkenylation could reveal key insights into the role of the solvent in promoting C-H activation, which could be applied to develop more efficient processes for functionalizing this compound. nih.govacs.org

Another emerging area is the study of denitrogenative transformation mechanisms . The conversion of 5-amino-1,2,3-triazoles to functionalized 1H-imidazoles involves a fascinating cascade of reactions, including intramolecular cyclization, triazole ring-opening, and carbene insertion. mdpi.com A plausible mechanism for a related transformation involves the initial hydrolysis of a starting acetal (B89532) to an aldehyde, which then undergoes intramolecular cyclization. The subsequent elimination of nitrogen and carbene insertion leads to the final imidazole product. A detailed mechanistic study of this pathway as applied to precursors of this compound could open up new avenues for the synthesis of complex imidazole derivatives.

Future research should also focus on understanding the role of the N-ethyl and C5-amino groups in directing reactivity . These substituents can influence the electronic and steric properties of the imidazole ring, thereby controlling the outcome of various reactions. Mechanistic studies will be crucial for mapping these substituent effects and developing predictive models for reactivity and selectivity.

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational and experimental chemistry is poised to revolutionize the study of complex molecules like this compound. Future research will increasingly rely on the integration of these methodologies to predict reaction outcomes, design novel catalysts, and understand complex chemical phenomena at a molecular level.

A significant emerging trend is the use of Density Functional Theory (DFT) and other quantum chemical methods to model reaction mechanisms and predict regioselectivity. mdpi.comiucr.org For example, DFT calculations can be used to determine the activation barriers for different C-H activation pathways, thereby predicting the most likely site of functionalization. beilstein-journals.org Such computational studies can guide the design of experiments, saving time and resources by focusing on the most promising reaction conditions. The geometries and quantum parameters of imidazole derivatives can also be investigated using DFT to predict their bioactivity. mdpi.com

Furthermore, the application of machine learning (ML) and artificial intelligence (AI) is set to become a powerful tool in predictive chemistry. nih.govresearchgate.net ML models can be trained on large datasets of reaction outcomes to predict the regioselectivity of C-H functionalization in heterocycles with high accuracy. nih.govresearchgate.netresearchgate.net By combining mechanism-based computational statistics with ML, it may become possible to rapidly and reliably predict the outcome of novel reactions involving this compound without the need for extensive experimental screening. nih.govresearchgate.net

The table below summarizes how computational methods can be integrated with experimental work in the future study of this compound.

| Computational Method | Application | Synergy with Experiment |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating activation energies, predicting spectroscopic properties. mdpi.comiucr.org | Guiding the choice of catalysts and reaction conditions; validating experimental observations. |

| Machine Learning (ML) | Predicting regioselectivity of C-H functionalization, optimizing reaction conditions. nih.govresearchgate.net | Reducing the number of experiments needed for reaction optimization; identifying novel reaction pathways. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. mdpi.com | Guiding the design of new bioactive derivatives for experimental testing. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature and strength of non-covalent interactions. nih.gov | Understanding intermolecular interactions that govern crystal packing and ligand-receptor binding. |

Exploration of New Applications in Specialized Chemical Domains Beyond Current Scope

While imidazole derivatives are well-established in medicinal chemistry, future research on this compound and its derivatives should explore applications in other specialized chemical domains. The unique electronic and coordination properties of this scaffold make it a promising candidate for a variety of advanced applications.

One exciting avenue is the development of novel materials for catalysis and energy applications . Imidazole-based compounds can be used as precursors for nitrogen-doped porous organic polymers and carbons. mdpi.com These materials have potential applications in gas storage, separation, and as electrocatalysts. mdpi.com Derivatives of this compound could be designed as monomers for such polymers, with the ethyl and amino groups providing handles for tuning the material's properties. Additionally, imidazole-functionalized materials, such as graphene oxide, can serve as supports for metal nanoparticles, creating highly efficient and recyclable heterogeneous catalysts. acs.orgresearchgate.net

Another area of interest is the use of this compound derivatives as ligands in organometallic chemistry and homogeneous catalysis . The nitrogen atoms of the imidazole ring can coordinate to metal centers, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complexes. This could lead to the development of new catalysts with enhanced activity and selectivity for a variety of organic transformations.

Finally, the potential of functionalized this compound derivatives in organic electronics and sensor technology should be explored. The imidazole core is an electron-rich heterocycle, and its electronic properties can be tuned through functionalization. This could enable the design of novel organic dyes for applications such as dye-sensitized solar cells or as fluorescent sensors for the detection of specific ions or molecules. uokerbala.edu.iq

The exploration of these and other specialized chemical domains will undoubtedly unlock the full potential of the this compound scaffold, paving the way for new discoveries and technological innovations.

常见问题

Q. What are the recommended synthetic routes for 1-ethyl-1H-imidazol-5-amine, and how can reaction conditions be optimized?

A base-promoted cyclization approach, analogous to methods used for spiro-fused imidazolones, can be adapted. For example, refluxing amidine derivatives with ketones in a basic medium (e.g., KOH/EtOH) under transition-metal-free conditions may yield the target compound. Reaction optimization should focus on temperature control (80–120°C), solvent polarity, and stoichiometric ratios to minimize side products . Alternatively, acetic acid-mediated reflux with sodium acetate, as described for indole-thiazole hybrids, could be modified for imidazole ring formation .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm the ethyl group (δ ~1.2–1.5 ppm for CH, δ ~3.8–4.2 ppm for CH) and imidazole ring protons (δ ~7.0–8.5 ppm).

- Mass spectrometry : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.

- Elemental analysis : Compare experimental vs. theoretical C, H, N percentages to verify stoichiometry .

Q. What are the key solubility and stability considerations for this compound in aqueous/organic systems?

Imidazole derivatives generally exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Stability tests should assess:

- pH sensitivity: Perform accelerated degradation studies at pH 2–12.

- Thermal stability: Use TGA/DSC to identify decomposition temperatures.

- Light sensitivity: Store in amber vials if UV-Vis spectroscopy indicates photodegradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Employ density functional theory (DFT) to calculate:

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic regions for functionalization.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, benzimidazole-triazole hybrids show binding affinity to microbial targets, suggesting analogous modifications for this compound .

- ADMET predictions : Use SwissADME or pkCSM to optimize pharmacokinetic properties .

Q. What crystallographic strategies ensure accurate structural determination of this compound and its metal complexes?

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Utilize PLATON to check for voids, twinning, and structural plausibility. Report R (<5%) and wR (<10%) values .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Dynamic effects : Investigate tautomerism via variable-temperature NMR (e.g., 25–80°C).

- Solvent effects : Compare spectra in DMSO-d, CDCl, and DO.

- Supplementary techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Cross-reference with crystallographic data to resolve discrepancies .

Q. What catalytic systems are effective for C-H functionalization of the imidazole ring?

- Palladium catalysis : Pd(OAc)/ligand systems enable arylation at the C2/C4 positions.

- Photoredox catalysis : Ru(bpy)_3$$ ^{2+} under blue light can mediate cross-dehydrogenative coupling.

- Electrochemical methods : Use Pt electrodes in acetonitrile to achieve regioselective amination .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。